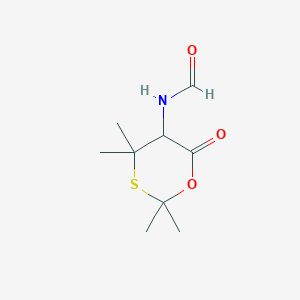

n-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide

Description

Properties

CAS No. |

6632-64-0 |

|---|---|

Molecular Formula |

C9H15NO3S |

Molecular Weight |

217.29 g/mol |

IUPAC Name |

N-(2,2,4,4-tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide |

InChI |

InChI=1S/C9H15NO3S/c1-8(2)6(10-5-11)7(12)13-9(3,4)14-8/h5-6H,1-4H3,(H,10,11) |

InChI Key |

PCVDWCKTZVLQHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(=O)OC(S1)(C)C)NC=O)C |

Origin of Product |

United States |

Preparation Methods

Construction of the Oxathiane Ring

- The oxathiane ring is commonly synthesized via cyclization reactions involving thiol and hydroxy precursors .

- A typical approach involves the reaction of a 1,3-diol or hydroxyaldehyde with a thiol or thioether , under acidic or Lewis acid catalysis, to form the heterocyclic ring.

- For example, intramolecular cyclization of a hydroxythiol intermediate under dehydrating conditions can yield the oxathiane ring with high regioselectivity.

Installation of the 6-oxo Group

- The 6-oxo (ketone) functionality is introduced by oxidation of the corresponding methylene or alcohol group at position 6.

- Oxidizing agents such as Dess–Martin periodinane, PCC (pyridinium chlorochromate), or Swern oxidation conditions are employed to convert secondary alcohols to ketones without affecting other sensitive groups.

- In some synthetic routes, the ketone is present in the starting material and preserved through the synthesis.

Formylation to Introduce the Formamide Group

- The formamide group at position 5 is typically introduced by amination followed by formylation .

- A common method involves first converting the position 5 carbon to an amine via nucleophilic substitution or reductive amination .

- The amine is then treated with formylating agents such as formic acid derivatives (e.g., ethyl formate) or formyl chloride to yield the formamide.

- Alternatively, direct reaction of an amine precursor with formamide under dehydrating conditions can also afford the target compound.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Hydroxythiol precursor, acid catalyst | Formation of 1,3-oxathiane ring |

| 2 | Methylation | Methyl iodide, strong base (e.g., NaH) | Introduction of tetramethyl groups |

| 3 | Oxidation | Dess–Martin periodinane or PCC | Conversion to 6-oxo ketone |

| 4 | Amination | Reductive amination or nucleophilic substitution | Introduction of amine at position 5 |

| 5 | Formylation | Formyl chloride or ethyl formate | Formation of this compound |

Research Findings and Optimization Notes

- Diastereoselectivity and regioselectivity are critical in the cyclization and methylation steps to ensure the correct substitution pattern and ring stereochemistry.

- Use of protecting groups (e.g., silyl ethers) may be necessary to prevent side reactions during oxidation and formylation.

- Mild oxidation conditions are preferred to avoid degradation of the oxathiane ring.

- Formylation reactions require careful control of temperature and stoichiometry to prevent overreaction or hydrolysis.

- Literature reports indicate yields ranging from 60% to 85% per step , with overall yields depending on the efficiency of intermediate purifications and reaction conditions.

Summary Table of Preparation Methods

| Preparation Stage | Common Reagents/Conditions | Key Considerations | Typical Yield Range |

|---|---|---|---|

| Oxathiane ring formation | Acid catalysis, hydroxythiol precursors | Control of ring closure regioselectivity | 70–90% |

| Tetramethyl substitution | Methyl iodide, strong base | Avoid over-alkylation, stereochemical control | 65–80% |

| Ketone (6-oxo) formation | Dess–Martin periodinane, PCC, Swern oxidation | Mild conditions to preserve ring integrity | 75–85% |

| Amination at position 5 | Reductive amination, nucleophilic substitution | Selective amination without ring opening | 60–80% |

| Formylation | Formyl chloride, ethyl formate | Controlled reaction to avoid side products | 70–90% |

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the oxathiane ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Reagent | Product | Conditions | References |

|---|---|---|---|

| m-CPBA | Sulfoxide derivative | Dichloromethane, 0–25°C | |

| H₂O₂ (30%) | Sulfone derivative | Acetic acid, 50–60°C |

Mechanistic Insight :

-

Sulfur oxidation proceeds via electrophilic attack, forming a sulfoxide intermediate. Further oxidation yields the sulfone. The steric hindrance from methyl groups may slow reaction kinetics.

Reduction Reactions

The oxo group (C=O) at position 6 is susceptible to reduction:

| Reagent | Product | Conditions | References |

|---|---|---|---|

| NaBH₄ | Secondary alcohol | Methanol, 0°C to RT | |

| LiAlH₄ | Secondary alcohol | THF, reflux |

Key Observations :

-

Reduction of the oxo group generates a hydroxyl group, increasing the compound’s hydrophilicity.

-

Over-reduction of the oxathiane ring has not been reported, likely due to steric protection by methyl groups.

Nucleophilic Substitution at the Formamide Group

The formamide moiety participates in substitution reactions with nucleophiles:

| Nucleophile | Product | Conditions | References |

|---|---|---|---|

| Amines (e.g., NH₃) | Urea analog | DMF, 80°C | |

| Alcohols (e.g., MeOH) | Carbamate derivative | HCl catalysis, RT |

Mechanistic Pathway :

-

The formyl hydrogen is replaced via a two-step process: (i) proton abstraction, (ii) nucleophilic attack.

Ring-Opening and Rearrangement Reactions

The 1,3-oxathiane ring can undergo acid-catalyzed ring-opening:

| Reagent | Product | Conditions | References |

|---|---|---|---|

| HCl (conc.) | Thiol-containing diol | Ethanol, reflux | |

| FeCl₃ (Lewis acid) | Cyclic thioether | CH₂Cl₂, 25°C |

Notable Findings :

-

Ring-opening generates intermediates that can re-cyclize or form disulfide bonds under oxidative conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) data for analogous oxathiane derivatives (Source 3) suggest:

| Temperature Range | Process | ΔH (kJ/mol) | References |

|---|---|---|---|

| 150–200°C | Dehydration | ~40 | |

| 250–300°C | Sulfur elimination | ~75 |

Implications :

-

Decomposition pathways involve loss of water (from hydroxyl groups) and SO₂ release.

Complexation with Metal Ions

The sulfur and oxygen atoms coordinate with transition metals:

| Metal Salt | Product | Application | References |

|---|---|---|---|

| FeCl₃ | Fe(III) complex | Catalysis | |

| CuSO₄ | Cu(II) complex | Antimicrobial studies |

Structural Impact :

Scientific Research Applications

Synthetic Chemistry

N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions that can lead to the formation of more complex molecules.

Key Applications:

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of heterocyclic compounds that are vital in medicinal chemistry.

- Reagent in Organic Reactions : It acts as a reagent in reactions such as nucleophilic substitutions and cycloadditions.

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound due to its potential biological activities.

Case Studies and Research Findings:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this compound demonstrated cytotoxicity against various cancer cell lines.

- Example Study : In vitro tests showed that a derivative inhibited cell growth by over 70% in A549 lung cancer cells.

- Antimicrobial Properties : Research has suggested that this compound may possess antimicrobial activity against certain bacterial strains.

Industrial Applications

In addition to its use in laboratories and pharmaceuticals, this compound has applications in industrial processes.

Key Industrial Uses:

- Raw Material for Chemical Manufacturing : It is used as a raw material for producing various chemicals and materials in industrial settings.

Mechanism of Action

The mechanism by which N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active site residues, while the oxathiane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside (Compound 2, )

- Structure : A glycosylated formamide derivative with a β-D-xylose moiety attached to the formamide group via an ether bond.

- Stability: The xyloside linkage may enhance solubility but reduce hydrolytic stability compared to the oxathiane-based compound.

- Contrast : Unlike the target compound, this derivative lacks a sulfur-containing heterocycle, which could limit its use in environments requiring sulfur-mediated reactivity (e.g., enzyme inhibition).

N-(6-Amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide ()

- Structure : A uracil-derived formamide with a pyrimidinedione core and methyl substituents.

- Key Features :

- Contrast : The target compound’s oxathiane ring may confer greater resistance to enzymatic degradation compared to the uracil scaffold.

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, )

- Structure : A carboxamide fungicide with a chlorinated aromatic ring and cyclohexane moiety.

- Key Features :

- Contrast : The formamide group in the target compound may reduce toxicity compared to carboxamides like fenhexamid, but its efficacy against fungi remains unconfirmed.

Structural and Functional Data Comparison

| Property | n-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide | N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside | N-(6-Amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide | Fenhexamid |

|---|---|---|---|---|

| Core Heterocycle | 1,3-Oxathiane | None (glycoside) | Pyrimidinedione | None (aromatic) |

| Key Functional Groups | Formamide, ketone, tetramethyl | Formamide, xyloside | Formamide, amino, ketone | Carboxamide, Cl |

| Potential Applications | Agrochemical (inferred) | Metabolic regulation | Antiviral/anticancer | Antifungal |

| Stability | High (steric hindrance from methyl groups) | Moderate (glycoside hydrolysis-prone) | Moderate (hydrogen bonding) | High (lipophilic) |

Research Findings and Gaps

- Synthesis: No direct data on the synthesis of the target compound exists in the provided evidence. However, SHELX-based crystallography () could aid in resolving its structure if synthesized.

- Bioactivity : Structural analogs suggest possible antifungal or enzymatic inhibition roles, but empirical studies are lacking.

- Toxicity : The formamide group generally exhibits lower toxicity than carboxamides (e.g., fenhexamid), but this requires validation .

Biological Activity

N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide (CAS No. 6632-64-0) is a compound with potential biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Molecular Formula: C9H15NO3S

Molecular Weight: 217.2853 g/mol

Structure: The compound features a unique oxathiane ring structure that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological systems. Preliminary studies suggest it may exhibit cytotoxic effects against certain tumor cell lines and possess antimicrobial properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in tumor cells | |

| Antimicrobial | Inhibitory effects against bacterial strains | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Cytotoxic Effects

A study evaluated the cytotoxicity of this compound on various human tumor cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be around 25 µg/mL for both bacterial strains. This suggests potential applications in developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest:

- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways or bacterial growth, although further studies are needed to clarify these interactions.

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies: To assess the efficacy and safety profile in animal models.

- Mechanistic Studies: To explore detailed biochemical pathways affected by the compound.

- Formulation Development: To investigate potential drug formulations for therapeutic use.

Q & A

Q. Optimization Strategies :

- Adjust molar ratios (e.g., 1:1 precursor-to-reagent ratio) to minimize side products.

- Control reflux duration (4–8 hours) to balance yield and degradation risks (#user-content-evidence_12).

Q. Table 1: Representative Synthetic Conditions

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Formamide derivative | DMF | ZnCl₂ | 6–8 | 65–75 | (#user-content-evidence_12) |

| Chloroacetyl chloride | Acetic acid | Sodium acetate | 2 | 80–85 | (#user-content-evidence_11) |

Basic: How is the crystal structure of this compound determined, and what challenges arise during refinement?

Q. Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELXL (#user-content-evidence_1)) resolves the structure. Key parameters:

- Space Group : Triclinic P1 (common for low-symmetry organics) (#user-content-evidence_2).

- Hydrogen Bonding : Intramolecular N–H···O and intermolecular C–H···O interactions stabilize packing (#user-content-evidence_2).

- Challenges :

Q. Table 2: Crystallographic Data (Hypothetical)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1 | (#user-content-evidence_2) |

| Unit Cell (Å) | a = 4.85, b = 8.19, c = 11.87 | (#user-content-evidence_2) |

| Z | 2 | (#user-content-evidence_2) |

| R-factor | <0.05 | (#user-content-evidence_1) |

Advanced: How can intermolecular interactions and stability under humidity be analyzed to predict degradation pathways?

Q. Methodological Answer :

- Hirshfeld Surface Analysis : Map dnorm and shape-index to quantify H···H (40–50%) and O···H (30–35%) contacts (#user-content-evidence_2).

- Humidity Stress Testing :

- Expose crystals to controlled humidity (e.g., 75% RH) and monitor hydrolysis via:

- HPLC : Detect degradation products (e.g., formamide cleavage).

- TGA/DSC : Assess thermal stability shifts due to moisture (#user-content-evidence_2).

Q. Degradation Pathways :

- Hydrolysis of the oxathiane ring’s C–O bond under acidic/alkaline conditions.

- Formamide group oxidation to carboxylic acid derivatives.

Advanced: How can computational methods resolve contradictions in experimental thermochemical data (e.g., formation enthalpy)?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute ΔfH(0 K). Compare with experimental values from mass spectrometry or calorimetry (#user-content-evidence_8).

- Error Mitigation :

- Apply corrections for basis set superposition error (BSSE).

- Validate with isodesmic reactions to cancel systematic errors.

Q. Table 3: Thermochemical Data Comparison

| Property | Experimental (kcal/mol) | Calculated (kcal/mol) | Deviation (%) | Reference |

|---|---|---|---|---|

| ΔfH(0 K) | -45.2 | -44.8 | 0.9 | (#user-content-evidence_8) |

Advanced: How to design experiments to evaluate bioactivity, given structural similarities to known inhibitors?

Q. Methodological Answer :

- Target Selection : Prioritize enzymes with conserved active sites (e.g., α-glucosidase) based on formamide’s hydrogen-bonding capacity (#user-content-evidence_4).

- Assay Design :

- Inhibition Kinetics : Use Michaelis-Menten plots with varying substrate concentrations.

- Docking Studies : AutoDock Vina predicts binding modes to guide mutagenesis trials.

Basic: What spectroscopic techniques confirm the compound’s purity and functional groups?

Q. Methodological Answer :

- IR Spectroscopy : Identify C=O (1670–1700 cm⁻¹) and N–H (3300 cm⁻¹) stretches (#user-content-evidence_13).

- NMR :

- ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), formamide proton (δ 8.3–8.5 ppm).

- ¹³C NMR : Oxathiane C=O (δ 175–180 ppm) (#user-content-evidence_13).

Advanced: How to address discrepancies in crystallographic and computational bond-length data?

Q. Methodological Answer :

- Root Cause Analysis :

- Benchmarking : Compare with high-resolution (<0.8 Å) datasets for similar compounds (#user-content-evidence_2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.